

# Application of 2,4,5-Trichloroisophthalonitrile in environmental monitoring research.

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## Compound of Interest

Compound Name: **2,4,5-Trichloroisophthalonitrile**

Cat. No.: **B140750**

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## Application of 2,4,5-Trichloroisophthalonitrile in Environmental Monitoring Research

A Note on the Analyte: Information regarding the environmental monitoring of **2,4,5-Trichloroisophthalonitrile** is not readily available in the reviewed scientific literature. However, a closely related compound, Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), is a widely used broad-spectrum fungicide and a significant subject of environmental monitoring research. Given the structural similarity and the extensive data available, this document will focus on the application and analytical protocols for Chlorothalonil and its primary metabolites in environmental matrices.

## Application Notes for Chlorothalonil

### Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic fungicide used extensively in agriculture to control fungal diseases on a variety of crops.<sup>[1]</sup> Due to its widespread use, residues of Chlorothalonil and its degradation products can be found in various environmental compartments, including soil, water, and air. Environmental monitoring is crucial to assess the extent of contamination, understand its fate and transport, and ensure compliance with regulatory limits. The primary degradation product of environmental concern is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which is often more persistent and mobile than the parent compound.<sup>[2][3]</sup>

## Environmental Fate and Transport

Chlorothalonil has a low water solubility and a high soil adsorption coefficient, which generally limits its leaching into groundwater.<sup>[2]</sup> However, it can be transported to surface waters via runoff and spray drift.<sup>[4]</sup> The primary degradation pathways for Chlorothalonil in the environment are photolysis and microbial degradation.<sup>[2]</sup> Under anaerobic conditions, hydrolytic dechlorination leads to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile.<sup>[2]</sup>

## Analytical Methodologies

The most common analytical techniques for the determination of Chlorothalonil and its metabolites in environmental samples are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).<sup>[5][6]</sup>

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and sensitive method for the analysis of the parent Chlorothalonil compound. It offers high selectivity and low detection limits.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for the analysis of the more polar degradation products of Chlorothalonil, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile and other metabolites, which are not easily analyzed by GC.<sup>[4][7]</sup>

Sample preparation is a critical step and typically involves Solid-Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil samples.<sup>[7]</sup>

## Data Presentation

Table 1: Analytical Performance Data for Chlorothalonil and its Metabolites in Water

Analyte	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Chlorothalonil	GC-MS	0.1 µg/L	-	70-110	[5]
4-hydroxy- 2,5,6- trichloroisoph thalonitrile	LC-MS	1 µg/L	-	70-110	[5]
Chlorothalonil Metabolites (various)	UHPLC- MS/MS	-	5-10 ng/L	-	[7]
Chlorothalonil	GC/MS (custom)	-	0.01 µg/L	-	[8]

Table 2: Analytical Performance Data for Chlorothalonil and its Metabolites in Soil

Analyte	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Chlorothalonil	GC-MS	0.001-0.005 µg/g	-	54-130	[5][6]
4-hydroxy- 2,5,6- trichloroisoph thalonitrile	LC-MS	0.05 µg/g	-	80-95	[5][6]
Chlorothalonil Metabolites (various)	UHPLC- MS/MS	-	0.5 µg/kg	84-115	[7]

## Experimental Protocols

### Protocol 1: Determination of Chlorothalonil and its Metabolites in Water by SPE and LC-MS/MS

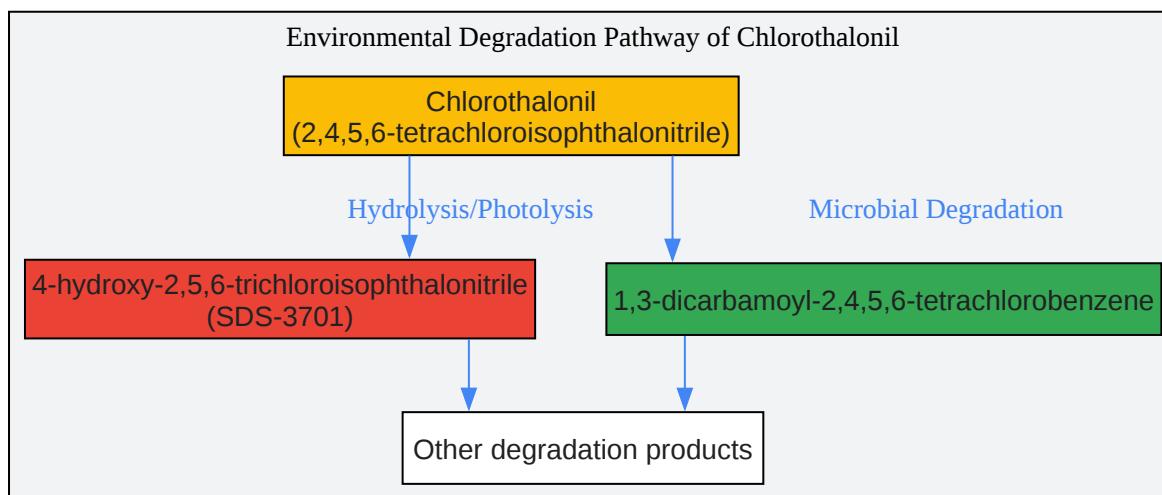
- Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
- Sample Preparation (Solid-Phase Extraction):
  - Condition a hydrophobic polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
  - Pass the 1-liter water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
  - After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
  - Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
  - Elute the analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
- Concentration and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5  $\mu$ m).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Monitor specific parent-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.

**Protocol 2: Determination of Chlorothalonil in Soil by QuEChERS and GC-MS**

- **Sample Collection and Preparation:** Collect soil samples from the desired depth. Air-dry the samples and sieve through a 2-mm mesh to remove debris.
- **Extraction (QuEChERS):**
  - Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  - Shake vigorously for 1 minute.
  - Centrifuge at 4000 rpm for 5 minutes.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:**
  - Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO<sub>4</sub>.
  - Vortex for 30 seconds.
  - Centrifuge at 10000 rpm for 2 minutes.
- **GC-MS Analysis:**
  - Take the supernatant for direct injection into the GC-MS.
  - GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
  - Injector Temperature: 250°C in splitless mode.
  - Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow.

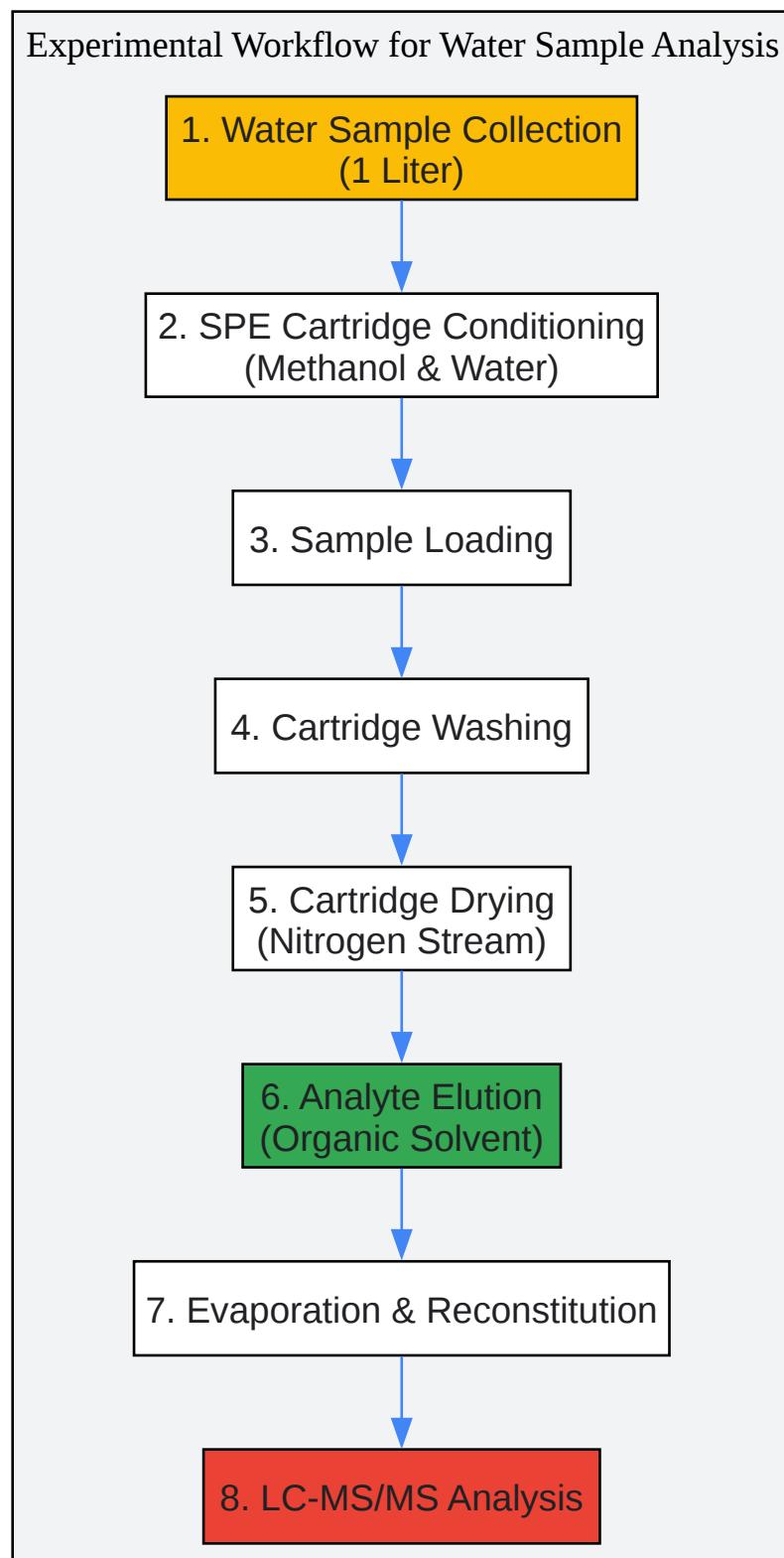
- Mass Spectrometry: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for target ions of Chlorothalonil.

## Mandatory Visualization



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Caption: Environmental degradation of Chlorothalonil.



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Caption: Workflow for water sample preparation and analysis.

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